molecular formula C17H21N3O2 B5168932 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methylphenyl)butanamide

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methylphenyl)butanamide

Katalognummer: B5168932
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: NRIAVXFOIGUGDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methylphenyl)butanamide, commonly known as DM-3189, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as antitumor agents, which are designed to inhibit the growth and spread of cancer cells in the body. DM-3189 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins, including those that are involved in cancer cell growth and survival. DM-3189 binds to Hsp90 and inhibits its activity, leading to the destabilization and degradation of these cancer-promoting proteins. This results in the inhibition of cancer cell growth and the induction of cancer cell death.
Biochemical and Physiological Effects
DM-3189 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of multiple signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway, the RAF/MEK/ERK pathway, and the JAK/STAT pathway. DM-3189 also induces cell cycle arrest and apoptosis in cancer cells, leading to their death.

Vorteile Und Einschränkungen Für Laborexperimente

DM-3189 has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively characterized in preclinical models of cancer. DM-3189 also has a well-defined mechanism of action, which makes it a useful tool for studying the role of Hsp90 in cancer biology. However, DM-3189 has some limitations for use in laboratory experiments. It is a potent inhibitor of Hsp90, which can make it difficult to separate the effects of Hsp90 inhibition from other cellular processes. DM-3189 also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on DM-3189. One area of focus is the development of more potent and selective Hsp90 inhibitors, which could improve the efficacy and safety of these drugs for the treatment of cancer. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to Hsp90 inhibition, which could help to personalize treatment for individual patients. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of DM-3189 in patients with cancer.

Synthesemethoden

The synthesis of DM-3189 involves several steps, starting with the reaction of 4,6-dimethyl-2-oxo-1(2H)-pyrimidinecarboxylic acid with 2-methylphenylamine to form the intermediate 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methylphenyl)acetamide. This intermediate is then reacted with 1-bromo-3-methylbutan-2-one to form DM-3189. The synthesis of DM-3189 is a complex process that requires expertise in organic chemistry and chemical engineering.

Wissenschaftliche Forschungsanwendungen

DM-3189 has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that DM-3189 has potent antitumor activity, and is effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. DM-3189 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.

Eigenschaften

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-5-15(20-13(4)10-12(3)18-17(20)22)16(21)19-14-9-7-6-8-11(14)2/h6-10,15H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIAVXFOIGUGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C)N2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.